N-(4-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-17(18(25)21-12-14-8-10-16(27-2)11-9-14)28-20(22-13)24-19(26)23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGWBBFYRLKILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.47 g/mol. The compound features a thiazole ring, a urea functional group, and aromatic substituents, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.47 g/mol |
| Structural Features | Thiazole ring, Urea group |
The mechanism of action for this compound is primarily related to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The thiazole moiety and phenylureido groups are crucial for binding interactions.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of kinases, particularly c-KIT and BCR-ABL, which play critical roles in various malignancies. This inhibition can lead to reduced cell proliferation and survival in cancer cells.
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects by modulating pathways associated with inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
The observed IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting effective potency against these cancer types.
Antifungal Activity
In addition to its antitumor properties, this compound has also been evaluated for antifungal activity. Preliminary studies suggest that it may disrupt fungal cell wall synthesis or inhibit essential enzymes involved in fungal metabolism.
Structure-Activity Relationship (SAR)
The structural complexity of this compound suggests that modifications to its structure could enhance its biological activity. Research highlights several key aspects:
- Thiazole Ring Modifications : Alterations to the substituents on the thiazole ring can significantly impact binding affinity and selectivity for target enzymes.
- Urea Moiety Influence : The presence of the urea group appears to enhance interactions with biological macromolecules, potentially increasing the compound's efficacy.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazole compounds showed promising results in inhibiting tumor growth in xenograft models .
- Combination Therapy Research : Research indicated that combining this compound with other therapeutic agents could yield synergistic effects, enhancing overall efficacy against resistant cancer types .
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
The 4-methoxybenzyl moiety distinguishes this compound from analogues like N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) (), which has a 3-methoxyphenyl group. Compound 3k demonstrated potent antiangiogenic activity (IC₅₀ < 1 μM in HUVEC migration assays) and suppressed tumor growth in vivo (30 mg/kg/day), comparable to the clinical agent Vandetanib . The position of the methoxy group (para vs.
In contrast, N-(2-methoxybenzyl)-4-methyl-2-(benzylamino)thiazole-5-carboxamide (CAS 1219585-22-4, ) features an ortho-methoxybenzyl group, which could reduce rotational freedom and alter binding affinity compared to the para-substituted derivative.
Role of the Ureido vs. Amide/Thioamide Linkages
The 3-phenylureido substituent in the target compound provides a hydrogen-bond donor/acceptor motif absent in analogues with simple amide or thioamide linkages. For example:
- 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3, ) showed moderate anticancer activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells), attributed to its thioamide and hydrazinecarbothioamide moieties .
- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives () exhibited 40–60% enzyme inhibition at 50 µg/mL, suggesting that thiadiazole rings enhance target engagement compared to ureido groups .
The urea linkage may improve solubility and target specificity compared to bulkier or less polar substituents.
Heterocyclic Core Modifications
Replacing the thiazole core with other heterocycles significantly alters activity:
- Imidazo[2,1-b]thiazole-5-carboxamide derivatives (e.g., ND-11543, ) demonstrated anti-tuberculosis activity via EDC-mediated coupling strategies, highlighting the importance of the heterocycle’s electronic profile .
- 1,2,4-Triazole-thiones () exhibited tautomerism-dependent bioactivity, with thione forms showing enhanced stability and interaction with sulfonyl group-containing targets .
Data Table: Key Analogues and Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
